

An In-depth Technical Guide to 2-Nitropentane (CAS: 4609-89-6)

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Nitropentane**, a secondary nitroalkane with significant applications in organic synthesis and potential implications in toxicological studies. This document consolidates key data on its physicochemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its biological interactions, particularly its role in inducing DNA damage and the subsequent cellular repair mechanisms. The information is presented to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Chemical and Physical Properties

2-Nitropentane (C₅H₁₁NO₂) is a nitroalkane isomer with the nitro group located on the second carbon of the pentane chain.[1] This structural feature classifies it as a secondary nitroalkane, which imparts distinct reactivity compared to its primary and tertiary counterparts.[2] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Source
Molecular Formula	C5H11NO2	[3]
Molecular Weight	117.15 g/mol	[2][4]
CAS Number	4609-89-6	[2][3]
Boiling Point	149 °C at 760 mmHg	[2][5]
Density	0.943 g/cm ³	[2][5]
Refractive Index	1.416	[2]
Flash Point	46.1 °C	[2][5]
Water Solubility	Poor	[1]
Melting Point	24.33 °C (estimate)	[5]

Synthesis of 2-Nitropentane

Two common methods for the synthesis of **2-Nitropentane** are the nucleophilic substitution of 2-bromopentane and the oxidation of 2-pentanone oxime.

From 2-Bromopentane via Nucleophilic Substitution

This method involves the reaction of 2-bromopentane with a nitrite salt, typically silver nitrite (AgNO₂), in an S_n 2 reaction. The use of silver nitrite is preferred as it minimizes the formation of the isomeric alkyl nitrite side-product.[2]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopentane (1 mole equivalent) to a solution of silver nitrite (1.2 mole equivalents) in anhydrous diethyl ether.
- Reaction Conditions: The reaction mixture is stirred vigorously and heated to a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- Workup: After the reaction is complete, the mixture is cooled to room temperature, and the
 precipitated silver bromide is removed by filtration.
- Purification: The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield pure 2-Nitropentane.

From 2-Pentanone Oxime via Oxidation

This method involves the oxidation of 2-pentanone oxime using an oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

- Reaction Setup: To a solution of 2-pentanone oxime (1 mole equivalent) in a suitable solvent such as acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 2-3 mole equivalents) while maintaining the temperature below 40°C with an ice bath.
- Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
- Workup: The reaction mixture is then poured into ice-water and extracted with diethyl ether.
- Purification: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
 The resulting crude 2-Nitropentane can be purified by vacuum distillation.

Key Reactions of 2-Nitropentane The Nef Reaction

The Nef reaction is a characteristic transformation of primary and secondary nitroalkanes into their corresponding carbonyl compounds.[6] For **2-Nitropentane**, this reaction yields 2-pentanone. The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions.[6]



Experimental Protocol:

- Nitronate Salt Formation: **2-Nitropentane** (1 mole equivalent) is dissolved in a solution of sodium ethoxide in ethanol (1.1 mole equivalents) and stirred at room temperature for 1 hour to form the sodium nitronate salt.
- Hydrolysis: The solution of the nitronate salt is then added slowly to a cold (0°C) aqueous solution of a strong acid, such as 4M sulfuric acid, with vigorous stirring.
- Workup: The reaction mixture is stirred for an additional hour at room temperature, after which it is extracted with diethyl ether.
- Purification: The ether extracts are combined, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting 2-pentanone can be further purified by distillation.

Biological Activity and Toxicological Profile

Secondary nitroalkanes, including **2-Nitropentane**, have been shown to exhibit genotoxic effects. Studies have indicated that these compounds can induce DNA damage, leading to the activation of cellular repair mechanisms. The carcinogenicity of some secondary nitroalkanes has been linked to their ability to act as alkylating agents, either directly or through their metabolic activation.

Mechanism of DNA Damage and the Base Excision Repair Pathway

The genotoxicity of secondary nitroalkanes is thought to arise from their metabolic activation to reactive electrophilic species that can alkylate DNA bases. This results in the formation of DNA adducts, which if not repaired, can lead to mutations and potentially cancer. The primary cellular defense against such small base lesions is the Base Excision Repair (BER) pathway.[7]

The BER pathway involves a series of enzymatic steps to identify and remove the damaged base, followed by the insertion of the correct base and ligation of the DNA strand.[7]

Figure 1: Simplified Base Excision Repair (BER) Pathway for Alkylation Damage



Applications in Drug Development and Research

While direct applications of **2-Nitropentane** in drug development are not widely documented, its utility as a synthetic intermediate is significant. The nitro group can be readily transformed into other functional groups, such as amines and carbonyls, which are prevalent in pharmacologically active molecules.[2] The Henry (nitroaldol) reaction, for instance, allows for carbon-carbon bond formation and the introduction of a β -nitro alcohol moiety, a versatile precursor for various functionalities.

Furthermore, understanding the toxicological profile of **2-Nitropentane** and related secondary nitroalkanes is crucial in the safety assessment of drug candidates and other xenobiotics that may contain or be metabolized to similar structures.

Conclusion

2-Nitropentane is a valuable secondary nitroalkane with well-defined synthetic utility. Its chemical properties and reactivity, particularly the Nef and Henry reactions, make it a useful building block in organic synthesis. From a toxicological perspective, its potential to induce DNA damage highlights the importance of understanding the cellular response to such compounds. This guide provides a foundational resource for researchers and professionals working with **2-Nitropentane**, enabling its safe and effective use in the laboratory and providing context for its potential biological implications. Further research into the specific metabolic pathways and the full toxicological profile of **2-Nitropentane** is warranted to fully elucidate its role in chemical and biological systems.

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